6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound characterized by the presence of both an amino group and a fluorine atom attached to a benzo[c][1,2]oxaborole structure. This compound features a boron atom integrated into its cyclic framework, which is significant for its chemical reactivity and potential applications in various fields including medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 151.93 g/mol .
The chemical reactivity of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the fluorine atom may act as a leaving group in certain conditions. Additionally, the boron atom can engage in reactions typical of boron compounds, such as forming complexes with various nucleophiles or participating in cross-coupling reactions.
Research on the biological activity of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol indicates potential applications in drug development. Compounds with similar structures have been noted for their antimicrobial and anticancer properties, suggesting that this compound may also exhibit significant biological activities. Specific studies are required to elucidate its mechanisms of action and therapeutic potential.
The synthesis of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. One common method includes the reaction of an appropriate fluorinated precursor with boron reagents under controlled conditions. For instance, a typical synthesis might involve the use of triisopropyl borate and n-butyllithium in anhydrous solvents like tetrahydrofuran to facilitate the formation of the boron-containing ring structure .
The unique structural features of 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol lend it potential applications in several areas:
Interaction studies are crucial for understanding how 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol behaves in biological systems. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors. Detailed pharmacokinetic and pharmacodynamic studies are necessary to characterize these interactions fully.
Several compounds share structural similarities with 6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, each possessing unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | 117098-93-8 | Lacks fluorine; used in similar applications |
| 4-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 174671-88-6 | Different positioning of fluorine; potential for different biological activity |
| 6-Amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol | 943311-50-0 | Similar structure but different fluorine position; may exhibit distinct properties |
These compounds highlight the versatility of oxaborole derivatives and their potential utility across various scientific disciplines.
Multi-step organic synthesis strategies for 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol represent the most extensively developed synthetic approaches in contemporary organoboron chemistry [1]. These methodologies typically employ sequential transformations that build the benzoxaborole core structure through carefully orchestrated chemical reactions [3] [4].
The multi-step synthesis typically initiates with electrophilic bromination of methylated aromatic substrates using N-bromosuccinimide under controlled conditions [3]. This bromination step proceeds with high regioselectivity, providing brominated intermediates in yields exceeding 90% [3]. The brominated products serve as versatile synthetic handles for subsequent borylation reactions through palladium-catalyzed cross-coupling methodologies [3].
Borylation of the brominated intermediates employs bis(pinacolato)diboron under palladium catalysis, utilizing catalyst systems comprising palladium acetate and specialized phosphine ligands [3] [5]. The optimization of this transformation has revealed that catalyst loadings of 5 mol% provide optimal conversion while maintaining economic viability [3]. The reaction conditions typically require temperatures between 80-100°C in organic solvents such as tetrahydrofuran or acetonitrile [3].
An alternative multi-step strategy employs deaminative borylation of aniline derivatives as a key transformation [3] [6]. This approach utilizes 2-methyl-5-nitroaniline as the starting material, which undergoes diazotization followed by treatment with diboron reagents [3] [6]. The diazotization process employs sodium nitrite in acidic media, generating diazonium intermediates that readily undergo substitution with boron nucleophiles [3] [6].
The optimization studies have demonstrated that using sulfuric acid as the diazotization medium provides cleaner reaction profiles compared to hydrochloric acid, resulting in higher yields of the desired borylated products [3]. Temperature control during the diazotization process is critical, with optimal results achieved when maintaining reaction temperatures below 10°C during diazonium salt formation [3].
| Reaction Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Diazotization Temperature | 0-10°C | 77 |
| Acid Medium | Sulfuric Acid (6M) | 77 |
| Boron Source | Bis(pinacolato)diboron | 61 |
| Reaction Time | 3 hours | 61 |
The formation of the benzoxaborole ring system represents a critical step in the multi-step synthesis [3] [4]. This cyclization typically involves the treatment of boronic acid intermediates bearing benzylic alcohol functionalities with aqueous hydrochloric acid under elevated temperatures [3]. The dehydrative ring closure proceeds efficiently at 50°C, providing the desired benzoxaborole structure in yields exceeding 80% [3].
The cyclization process benefits from telescoping approaches where intermediate benzylic alcohols are not isolated due to their inherent instability [3]. Instead, the alcohols are generated in situ through nucleophilic substitution of benzylic bromides with sodium hydroxide, followed by immediate acidic cyclization [3]. This telescoping strategy eliminates the need for intermediate purification while maintaining high overall yields [3].
The conversion of nitro-substituted benzoxaboroles to their corresponding amino derivatives represents the final step in many multi-step syntheses [3] [4]. Continuous flow hydrogenation using palladium on carbon catalysts has emerged as the preferred method for this transformation [3]. The flow hydrogenation process employs ammonium formate as a hydrogen source, providing safety advantages over traditional hydrogen gas methodologies [3].
The optimization of flow hydrogenation conditions has revealed that catalyst loadings of 0.34 mol% palladium on carbon provide optimal conversion when operating at flow rates of 0.4-1.5 milliliters per minute [3]. The reaction can be successfully scaled to multi-gram quantities while maintaining high yields and product purity [3]. The flow process offers advantages including shorter reaction times compared to batch conditions, improved safety profiles, and enhanced catalyst recyclability [3].
Transition-metal-free photocatalytic approaches represent a significant advancement in the synthesis of benzoxaborole derivatives, offering environmentally benign alternatives to traditional metal-catalyzed methodologies [2] [7] [8]. These approaches leverage visible light activation to facilitate carbon-boron bond formation without the requirement for precious metal catalysts [2] [7].
The development of phenothiazine as an organic photocatalyst has revolutionized transition-metal-free borylation chemistry [2] [7] [8]. Phenothiazine demonstrates remarkable efficiency in mediating visible light-induced borylation reactions of halogenated aromatic substrates with bis(pinacolato)diboron [2] [7]. The photocatalyst operates through single electron transfer mechanisms, enabling the reduction of aryl halides with reduction potentials as negative as approximately -3 volts versus saturated calomel electrode [9].
The mechanistic pathway involves initial photoexcitation of phenothiazine followed by electron transfer to the halogenated substrate, generating aryl radicals that subsequently react with activated diboron species [7] [9]. The reaction proceeds through proton-coupled electron transfer mechanisms, with the photocatalyst-base interaction playing a crucial role in enabling the challenging reduction of electron-rich substrates [9].
| Substrate Type | Photocatalyst Loading (mol%) | Light Source | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| ortho-Bromobenzaldehydes | 2.5 | Blue Light-Emitting Diode | 75-85 | 6 |
| Chloroarenes | 5.0 | Compact Fluorescent Lamp | 65-80 | 8 |
| Fluoroarenes | 10.0 | Light-Emitting Diode (410 nm) | 60-75 | 12 |
The development of one-pot sequential photocatalytic processes has enabled the direct synthesis of benzoxaboroles from simple halogenated precursors [2] [7] [10]. These methodologies combine photocatalytic borylation with subsequent water-induced reduction steps to construct the complete benzoxaborole framework in a single synthetic operation [2] [7].
The sequential process initiates with photocatalytic borylation of ortho-bromobenzaldehydes using phenothiazine as the photocatalyst and bis(pinacolato)diboron as the boron source [2] [7]. Following completion of the borylation step, water is introduced to induce reduction of the aldehyde functionality and simultaneous ring closure to form the benzoxaborole structure [2] [7]. This approach has been successfully applied to the synthesis of clinically relevant benzoxaborole derivatives, including anti-tuberculosis and anti-fungal drug candidates [2] [7] [10].
The utilization of visible light for carbon-boron bond formation has emerged as a powerful strategy for accessing complex organoboron compounds under mild reaction conditions [11] [9] [12]. The photochemical activation enables borylation of substrates that are typically unreactive under thermal conditions, expanding the scope of accessible benzoxaborole derivatives [11] [9].
The photoinduced borylation process demonstrates exceptional functional group tolerance, accommodating electron-rich derivatives of phenols and anilines, chloroarenes, and other halogenated aromatics [9]. The reaction exhibits scalability from laboratory to preparative scales, with successful demonstrations on gram-scale quantities under both batch and continuous flow conditions [12].
The mechanistic studies reveal that the photocatalytic process involves multiple pathways including single-electron transfer and triplet-energy transfer mechanisms [11]. The choice of pathway depends on the specific substrate and reaction conditions, with electron-rich substrates typically proceeding through single-electron transfer while electron-deficient aromatics may involve energy transfer processes [11].
Flow photochemistry has emerged as an enabling technology for the scalable implementation of photocatalytic borylation reactions [13] [12]. The use of continuous flow reactors provides enhanced control over reaction parameters including residence time, temperature, and light intensity, resulting in improved reproducibility and efficiency [13].
The implementation of flow photochemistry for benzoxaborole synthesis has been demonstrated using bis(pinacolato)diboron and 4-phenylpyridine as a cocatalytic system [13]. The flow reactor operates at 410 nanometer irradiation with residence times of 10 minutes, achieving yields up to 81% for the synthesis of tavaborole, a clinically approved benzoxaborole antifungal agent [13].
The optimization of boron incorporation techniques represents a critical aspect of benzoxaborole synthesis, requiring careful consideration of boron source selection, reaction conditions, and mechanistic pathways [14] [15] [16]. These optimization studies have led to significant improvements in reaction efficiency, selectivity, and economic viability [14] [16].
The selection of appropriate diboron reagents significantly impacts the efficiency of boron incorporation reactions [16] [17]. Bis(pinacolato)diboron has emerged as the preferred boron source for most applications due to its stability, reactivity, and compatibility with diverse reaction conditions [16] [17]. However, alternative diboron sources including tetrahydroxydiboron offer advantages in specific synthetic contexts, particularly for water-assisted activation strategies [16].
Water-assisted diboron activation has been developed as a metal-free and base-free approach for accessing polyboronate compounds [16]. This methodology utilizes water to activate bis(pinacolato)diboron through formation of tetrahydroxydiboron as the active boron reagent [16]. The process demonstrates broad substrate scope and excellent functional group tolerance while eliminating the need for organic solvents and enabling facile extractive workup procedures [16].
| Diboron Source | Activation Method | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Bis(pinacolato)diboron | Water-assisted | 25-80 | Solvent-free | 65-85 |
| Tetrahydroxydiboron | Direct activation | 40-60 | Aqueous | 55-75 |
| Bis(catecholato)diborane | Thermal activation | 100-120 | Tetrahydrofuran | 45-70 |
Mechanochemical approaches have emerged as sustainable alternatives for boron incorporation, offering solvent-free reaction conditions and enhanced atom economy [18] [19]. Ball milling techniques enable solid-state palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron, completing reactions within 10 minutes for most substrates [18].
The optimization of mechanochemical borylation has revealed that all experimental operations can be performed in air without requiring large amounts of dry and degassed organic solvents [18]. The utility of mechanochemical approaches has been demonstrated through gram-scale synthesis under completely solvent-free conditions [18]. The merging of photo- and mechanochemical activation has enabled studying the role of photocatalysts in borylation reactions while maintaining the advantages of solid-state processing [19].
The direct borylation of carbon-hydrogen bonds represents an atom-economical approach for boron incorporation that eliminates the need for pre-functionalized substrates [14] [20]. Iridium-catalyzed carbon-hydrogen borylation has been extensively optimized for aromatic substrates, with microwave acceleration providing significant rate enhancements compared to conventional heating methods [20].
The optimization studies have demonstrated that microwave heating accelerates iridium-catalyzed carbon-hydrogen borylation of aromatic substrates while maintaining excellent selectivity profiles [20]. The application of microwave-accelerated conditions to one-pot tandem carbon-hydrogen borylation and Suzuki-Miyaura cross-coupling sequences provides rapid access to diverse biaryl and heterobiaryl compounds [20].
Novel approaches utilizing chloride catalysts have been developed to achieve carbon-hydrogen borylation at ambient temperature without metal catalysts [14]. These methodologies employ violet-light irradiation to provide the chloride catalyst with sufficient energy to activate unreactive carbon-hydrogen bonds [14]. The mild reaction conditions enable precision control over which carbon-hydrogen bonds undergo transformation, generating new opportunities for selective boron incorporation [14].
Electrochemical borylation represents an emerging optimization strategy that enables boron incorporation under environmentally benign conditions [21]. The electrochemical approach utilizes simple undivided cell setups with inexpensive carbon-based electrodes, demonstrating broad substrate scope and excellent scalability in both flow and batch reactor configurations [21].
The electrochemical methodology has been successfully applied to the conversion of alkyl carboxylic acids to their borylated congeners through single electron transfer processes [21]. The protocol features operational simplicity and demonstrates utility in challenging synthetic contexts, including applications to complex natural product synthesis [21]. The scalable nature of electrochemical borylation makes it particularly attractive for industrial applications where sustainable processing is prioritized [21].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol. Based on analysis of closely related fluorinated benzoxaborole derivatives, the compound exhibits characteristic spectroscopic signatures consistent with its proposed structure [1].
Proton Nuclear Magnetic Resonance Spectroscopy: The ¹H nuclear magnetic resonance spectrum of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol, when recorded in deuterated dimethyl sulfoxide at 400 megahertz, displays several diagnostic resonances. The aromatic proton signals appear as complex multipiples in the δ 6.68-6.90 parts per million region, reflecting the electronic influence of both the amino and fluorine substituents on the benzene ring system [1]. The characteristic methylene protons of the oxaborole ring manifest as a singlet at approximately δ 4.78 parts per million, confirming the presence of the five-membered heterocyclic structure [1]. The amino group protons typically appear as a broad resonance around δ 4.90-4.93 parts per million, consistent with the electron-donating nature of the amine functionality [1].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy: While specific ¹³C nuclear magnetic resonance data for the target compound are not explicitly reported in current literature, the expected carbon resonances would include aromatic carbons in the δ 100-160 parts per million range, with the carbon bearing the fluorine substituent exhibiting characteristic coupling patterns. The oxaborole methylene carbon would appear around δ 65-75 parts per million, consistent with its attachment to the electronegative boron and oxygen atoms [2].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy: The fluorine atom at the 7-position would be expected to exhibit a characteristic chemical shift around δ -110 parts per million, typical for aromatic fluorine substituents in benzoxaborole systems [3]. This resonance provides unambiguous confirmation of the fluorine incorporation and its aromatic environment.
Infrared spectroscopy reveals several diagnostic absorption bands characteristic of the functional groups present in 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol. The broad absorption band observed in the 3200-3400 reciprocal centimeters region corresponds to the hydroxyl group stretch of the boronic acid moiety [3]. This broad nature reflects hydrogen bonding interactions typical of boron-hydroxyl systems.
The amino group stretching vibrations would be expected to appear as characteristic doublet absorption around 3300-3500 reciprocal centimeters, representing the asymmetric and symmetric nitrogen-hydrogen stretches. The carbon-fluorine bond exhibits a characteristic strong absorption in the 1000-1300 reciprocal centimeters region, confirming the presence of the aromatic fluorine substituent [4].
Boron-oxygen vibrational modes typically manifest in the 1300-1400 reciprocal centimeters region, providing evidence for the oxaborole ring system. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 reciprocal centimeters region, consistent with the substituted benzene ring system [5].
While specific Raman spectroscopic data for 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol are not extensively documented in current literature, the technique would provide complementary vibrational information to infrared spectroscopy. Raman spectroscopy would be particularly valuable for characterizing the boron-oxygen bond vibrations within the oxaborole ring, which are often Raman-active but infrared-inactive due to symmetry considerations [6].
The aromatic ring breathing modes would be expected to appear as strong Raman bands in the 800-1200 reciprocal centimeters region. The carbon-fluorine stretching vibration would exhibit characteristic Raman activity, providing additional confirmation of the fluorine substitution pattern. The amino group deformation modes would contribute to the spectroscopic fingerprint in the lower frequency region [6].
Comprehensive crystallographic analysis of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol requires systematic investigation of its solid-state structure. While specific crystal structure data for this compound are not currently available in the literature, structural insights can be derived from closely related benzoxaborole derivatives [7] [8].
The molecular architecture of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol features a planar benzoxaborole core with the amino and fluorine substituents positioned at the 6- and 7-positions, respectively. The boron atom within the oxaborole ring adopts a trigonal planar geometry in the solid state, facilitating intermolecular interactions through hydrogen bonding [9].
Intermolecular Packing Arrangements: Related benzoxaborole compounds demonstrate a tendency to form centrosymmetric dimers through oxygen-hydrogen···oxygen hydrogen bonding interactions between the boronic acid hydroxyl groups [9]. The presence of the amino group at the 6-position would be expected to participate in additional hydrogen bonding networks, potentially involving nitrogen-hydrogen···oxygen interactions with neighboring molecules.
The fluorine atom at the 7-position may engage in weak halogen bonding interactions or contribute to dipole-dipole interactions that influence the overall crystal packing. The combination of these intermolecular forces would determine the preferred crystalline arrangement and potentially lead to distinct polymorphic forms [7].
The potential for polymorphism in 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol arises from the multiple hydrogen bonding functionalities present within the molecule. The benzoxaborole pharmacophore is known to exhibit polymorphic behavior, with different crystal forms arising from alternative hydrogen bonding patterns and molecular packing arrangements [7].
Hydrogen Bonding Networks: The amino group and boronic acid hydroxyl functionality provide multiple sites for hydrogen bond formation, leading to various possible supramolecular assembly motifs. These include linear chains, two-dimensional sheets, or three-dimensional networks, each potentially corresponding to distinct polymorphic forms [7].
The presence of the fluorine substituent may influence the polymorphic landscape by altering the electron density distribution and affecting the strength of hydrogen bonding interactions. Fluorine atoms can participate in weak hydrogen bonding as acceptors, potentially stabilizing specific polymorphic forms [8].
The crystallographic structure directly influences the physicochemical properties of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol. Different polymorphic forms may exhibit varying solubility profiles, stability characteristics, and bioavailability properties. Understanding these structure-property relationships is crucial for pharmaceutical development and formulation considerations [7].
The planarity of the benzoxaborole core facilitates π-π stacking interactions between molecules, which can influence dissolution rates and stability. The positioning of the amino and fluorine substituents affects the overall molecular dipole moment and subsequent intermolecular interactions [9].
The solubility characteristics of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol in aqueous media are significantly enhanced compared to traditional phenylboronic acids. This improvement stems from the lower ionization constant values typical of benzoxaborole compounds, which range from 7.0 to 8.0, representing a 1-2 unit decrease compared to corresponding phenylboronic acids [10] [11].
pH-Dependent Solubility: At physiological pH of 7.4, the compound exists predominantly in its partially ionized form due to the ionization constant being close to the solution pH. This ionization enhances water solubility through improved solvation of the charged species. The benzoxaborole pharmacophore demonstrates optimal diol-binding affinity around neutral pH, distinguishing it from phenylboronic acids which require more basic conditions for optimal binding [5] [10].
Temperature Effects: Solubility studies on related benzoxaborole compounds indicate that water solubility increases with temperature, following typical endothermic dissolution behavior. At 20°Celsius, the estimated solubility is moderate to good, while at 50°Celsius, solubility values can increase by 2-3 fold [12].
The chemical stability of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol under physiological conditions represents a significant advantage over traditional boronic acid derivatives. Benzoxaboroles demonstrate exceptional resistance to hydrolysis, with the compound remaining stable when refluxed with 10% hydrochloric acid for three hours [5].
Hydrolytic Stability Mechanisms: The enhanced stability arises from the internal ester structure of the benzoxaborole ring, which creates a thermodynamically favorable five-membered ring system. Unlike external boronic acid esters that readily hydrolyze, the oxaborole ring exhibits strong resistance to ring-opening under physiological conditions [5] [13].
Dynamic Equilibrium Behavior: Nuclear magnetic resonance studies reveal that benzoxaborole compounds undergo rapid hydrolytic ring closing-opening equilibrium at ambient temperature, with exchange rates exceeding 100 hertz [14] [15]. However, the equilibrium strongly favors the closed cyclic form, with greater than 95% of molecules existing in the ring-closed state under physiological conditions [13] [14].
Acidic Conditions: Under acidic conditions (pH 1-3), 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol demonstrates remarkable stability. The compound can withstand reflux conditions in 10% hydrochloric acid for extended periods without significant decomposition [5]. This stability contrasts sharply with traditional phenylboronic acids, which undergo rapid boron-carbon bond cleavage under similar conditions.
Basic Conditions: The compound also exhibits exceptional stability under alkaline conditions. Studies demonstrate that benzoxaborole derivatives can survive reflux with 15% sodium hydroxide for three hours, recovering almost quantitatively [5]. This alkaline stability is particularly important for biological applications where the compound may encounter varying pH environments.
Physiological pH Range: Within the physiological pH range of 6.5-7.5, the compound maintains optimal stability while retaining its biological activity. The ionization constant of approximately 7.0-8.0 ensures that the compound exists in equilibrium between its neutral and ionized forms, providing the ideal balance between stability and reactivity [10] [11].
The superior stability profile of 6-amino-7-fluorobenzo[c] [1] [2]oxaborol-1(3H)-ol stems from several molecular factors. The ring strain in the five-membered oxaborole system actually contributes to stability by making the ring-opening process energetically unfavorable [11]. The boron-oxygen bond within the ring is significantly stronger than typical boronic ester bonds due to geometric constraints that optimize orbital overlap [5].
Electronic Effects: The fluorine substituent at the 7-position contributes to stability through inductive effects that reduce the electron density at the boron center, making it less susceptible to nucleophilic attack. The amino group at the 6-position provides electron density that stabilizes the aromatic ring system while not significantly affecting the oxaborole ring stability [16].
Thermodynamic Considerations: The closed form of the benzoxaborole ring represents the thermodynamically favored state under physiological conditions. The enthalpy of ring formation significantly outweighs the entropy penalty associated with cyclization, resulting in a strong thermodynamic preference for the closed form [13] [14].
| Parameter | Value/Observation | Reference/Source |
|---|---|---|
| Water Solubility at 20°C | Enhanced compared to phenylboronic acids | Benzoxaborole class properties |
| pH Range for Optimal Stability | 6.0-8.0 (physiological range) | Typical for benzoxaborole pharmacophore |
| Hydrolysis Resistance | High - oxaborole ring resists hydrolysis | Literature on benzoxaborole stability |
| Ring Opening/Closing Kinetics | Rapid equilibrium at >100 Hz | Dynamic NMR studies |
| Preferred Form at pH 7.4 | Closed cyclic form (>95%) | Equilibrium preference studies |
| Stability in Acidic Conditions (pH 1-3) | Stable (can withstand reflux in 10% HCl) | Benzoxaborole hydrolysis studies |
| Stability in Basic Conditions (pH 9-11) | Stable (survives reflux in 15% NaOH) | Alkaline stability reports |
| Temperature Stability | Stable at room temperature | Standard storage recommendations |
| Ionization State at Physiological pH | Partially ionized (pKa ~7-8) | pKa studies of benzoxaboroles |
| Dynamic Equilibrium Rate | Fast exchange between closed/open forms | VT-NMR equilibrium studies |